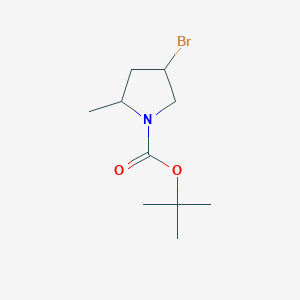

tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate, Mixture of diastereomers

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

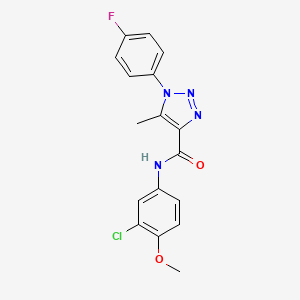

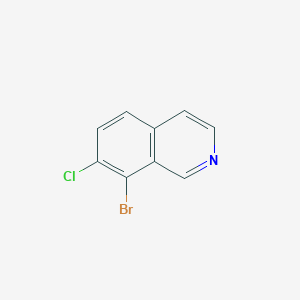

This compound is a mixture of diastereomers with the molecular formula C10H18BrNO2 and a molecular weight of 264.16. It is also known by its IUPAC name, tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18BrNO2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds often undergo substitution reactions .Applications De Recherche Scientifique

Dynamic Kinetic Resolution and Chiral Auxiliary

Dynamic kinetic resolution utilizing 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary showcases the importance of tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate, mixture of diastereomers, in stereoselective carbon−carbon bond formation. This process enables the efficient synthesis of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are crucial for developing biologically active compounds (Kubo et al., 1997).

Synthesis of Chiral Auxiliaries

The compound has been instrumental in the synthesis and application of new chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. This compound demonstrates its versatility in dipeptide synthesis and the preparation of enantiomerically pure acids, showcasing its pivotal role in asymmetric synthesis and the creation of chiral building blocks (Studer et al., 1995).

Stereoselective Synthesis of Antibacterial Agents

tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate, mixture of diastereomers, has been used in the practical and stereoselective synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, a key intermediate for quinolone antibacterial agents. This highlights its value in developing pharmaceuticals through diastereo- and enantioselective reactions (Li et al., 1995).

Kinetic Resolution Utilizing Chiral Auxiliaries

The kinetic resolution by stereospecific amination using 2-oxoimidazolidine-4-carboxylate as a novel chiral auxiliary demonstrates the compound's utility in achieving highly diastereoselective nucleophilic displacement. This method provides an efficient approach to synthesizing chiral amides, further emphasizing the compound's significance in stereocontrolled organic synthesis (Kubota et al., 1994).

Propriétés

IUPAC Name |

tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTNYQNEFVHIBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2754333.png)

![(4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2754339.png)

![2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2754340.png)

![1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-sulfonamide](/img/structure/B2754341.png)

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/no-structure.png)

![1-[(2S)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754351.png)